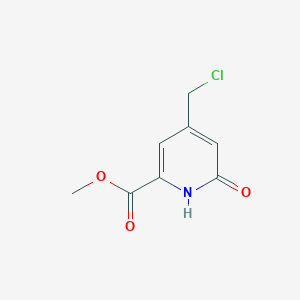
Methyl 4-(chloromethyl)-6-hydroxypyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(chloromethyl)-6-hydroxypyridine-2-carboxylate is an organic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with a chloromethyl group at the 4-position, a hydroxyl group at the 6-position, and a carboxylate ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chloromethyl)-6-hydroxypyridine-2-carboxylate typically involves the chloromethylation of a pyridine derivative. One common method includes the reaction of 4-methyl-6-hydroxypyridine-2-carboxylate with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques.
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction Reactions: The carboxylate ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in the formation of alcohols.
Scientific Research Applications
Methyl 4-(chloromethyl)-6-hydroxypyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the interactions of pyridine derivatives with biological targets.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(chloromethyl)-6-hydroxypyridine-2-carboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Methyl 4-(hydroxymethyl)-6-hydroxypyridine-2-carboxylate: Lacks the chloromethyl group, resulting in different reactivity and applications.
Methyl 4-(chloromethyl)-2-hydroxypyridine-3-carboxylate: Differently substituted pyridine ring, leading to variations in chemical behavior and biological activity.
Methyl 4-(chloromethyl)-6-methoxypyridine-2-carboxylate:
Uniqueness: Methyl 4-(chloromethyl)-6-hydroxypyridine-2-carboxylate is unique due to the presence of both chloromethyl and hydroxyl groups on the pyridine ring, which provides a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
methyl 4-(chloromethyl)-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)6-2-5(4-9)3-7(11)10-6/h2-3H,4H2,1H3,(H,10,11) |
InChI Key |
VEBVKHYKWBAJMK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=O)N1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















